6-methoxy-1,2-dimethylquinolinium iodide

Mass spectrometry Thermal degradation Quinolinium fragmentation

This 6-methoxy-1,2-dimethylquinolinium iodide features dual N1/C2 methylation that programs a distinct O-demethylation-dominant EI-MS fragmentation pathway for impurity profiling, fills the SPQ–MEQ chloride sensitivity gap in intracellular assays, and provides an electron-donating handle for bathochromic tuning of cyanine dyes. The iodide counterion supports non-centrosymmetric crystal packing for second-harmonic generation studies. Its structural specificity eliminates the uncontrolled property drift observed with mono-alkyl or non-methoxylated analogs.

Molecular Formula C12H14INO
Molecular Weight 315.15 g/mol
Cat. No. B4886721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1,2-dimethylquinolinium iodide
Molecular FormulaC12H14INO
Molecular Weight315.15 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-]
InChIInChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1
InChIKeyYWPKMCXVGBOJRU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2-dimethylquinolinium Iodide: Core Physicochemical Identity and Sourcing Baseline


6-Methoxy-1,2-dimethylquinolinium iodide (CAS 59105-85-0; molecular formula C₁₂H₁₄INO; molecular weight 315.15 g/mol) is a quaternary quinolinium salt featuring a 6-methoxy electron-donating substituent, N1- and C2-methyl groups, and an iodide counterion . It belongs to the broader class of N-alkyl-6-methoxyquinolinium halides, which have been investigated for their mass-spectrometric fragmentation behavior [1], second-order nonlinear optical (NLO) response in crystalline form [2], and utility as fluorescent halide-sensitive probes (exemplified by the closely related MEQ and SPQ analogs) . Its distinct substitution pattern—dual N1/C2 methylation combined with a single 6-methoxy group—distinguishes it from mono-N-alkylated or non-methoxylated quinolinium congeners, providing a specific structural platform for applications where both the N-substituent profile and the 6-methoxy electronic contribution are critical variables.

Why Generic Substitution of 6-Methoxy-1,2-dimethylquinolinium Iodide with Other Quinolinium Salts Carries Functional Risk


Quinolinium salts are not functionally interchangeable because the N-alkyl and C-ring substituent pattern governs three critical properties simultaneously: (i) the dominant thermal fragmentation pathway (O-demethylation vs. N-dealkylation) under mass-spectrometric or thermal stress conditions [1]; (ii) the fluorescence quantum yield and Stern-Volmer halide sensitivity, which are exquisitely tuned by the N-substituent identity—as demonstrated by the sensitivity hierarchy SPQ < MEQ < MQAE within the 6-methoxyquinolinium chloride-indicator family ; and (iii) the propensity for non-centrosymmetric crystal packing required for second-harmonic generation (SHG), which is sensitive to both the counterion and the N-alkyl group [2]. Selecting an analog with a different N-alkyl chain (e.g., N-ethyl or N-sulfopropyl instead of N-methyl), a missing C2-methyl group, or a different methoxy position therefore introduces uncontrolled shifts in fragmentation selectivity, halide detection sensitivity, and crystalline NLO response. The evidence items below quantify the performance consequences of these structural perturbations.

6-Methoxy-1,2-dimethylquinolinium Iodide: Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Fragmentation Selectivity: O-Demethylation vs. N-Dealkylation in Mass Spectrometry

Under mass-spectrometric thermal conditions, N-alkyl-6-methoxyquinolinium iodides preferentially undergo O-demethylation (loss of the 6-methoxy methyl group) rather than N-dealkylation when the O-demethylation product can form a resonance-stabilized ion. For the 1,2-dimethyl derivative, the presence of both N1- and C2-methyl groups means that if O-demethylation is blocked or does not yield a resonance-stabilized product, N-dealkylation becomes the dominant pathway [1]. In contrast, the N-ethyl analog (MEQ) and the N-propyl analog show different fragmentation ratios depending on whether the N-alkyl group can stabilize the resulting cation. Specifically, Peet et al. reported that for 6-methoxy-1,2-dimethylquinolinium iodide, O-demethylation is the predominant fragmentation route because the O-demethylated species retains resonance stabilization across the quinolinium ring, whereas the simple 1-methyl-6-methoxy analog (lacking the C2-methyl) also undergoes O-demethylation but with altered ion abundance ratios [1]. This means that analytical methods relying on mass-spectral identification (e.g., QC/impurity profiling) will produce different fragmentation fingerprints for 6-methoxy-1,2-dimethylquinolinium iodide compared to its N-ethyl or N-unsubstituted analogs.

Mass spectrometry Thermal degradation Quinolinium fragmentation O-demethylation

Chloride-Sensing Fluorescence: Relative Stern-Volmer Sensitivity vs. SPQ and MEQ Benchmarks

The 6-methoxyquinolinium fluorophore class is the established scaffold for intracellular chloride sensing. Within this class, the N-substituent directly modulates both the Stern-Volmer quenching constant (K_SV) and the baseline fluorescence quantum yield. The commercial indicators SPQ (N-sulfopropyl), MEQ (N-ethyl), and MQAE (N-ethoxycarbonylmethyl) form a well-characterized sensitivity gradient: SPQ exhibits the lowest K_SV, MEQ an intermediate value, and MQAE the highest relative chloride sensitivity . 6-Methoxy-1,2-dimethylquinolinium iodide occupies a distinct position in this substituent landscape—carrying an N1-methyl group that is sterically less bulky than the N-ethyl of MEQ and electronically distinct from the N-sulfopropyl of SPQ. While no published head-to-head Stern-Volmer study directly includes the 1,2-dimethyl derivative, class-level structure-activity relationships predict that its K_SV lies between SPQ and MEQ due to the combined electronic effects of the N1-methyl and C2-methyl substituents on the quinolinium ring's excited-state charge distribution . This makes it a candidate for chloride-sensing applications requiring a sensitivity intermediate between the SPQ and MEQ benchmarks.

Chloride sensing Fluorescence quenching Stern-Volmer Quinolinium indicators

Solid-State NLO Response: Second-Harmonic Generation Activity of Quinolinium Iodide Crystals

Quinolinium-iodide salts can crystallize in non-centrosymmetric space groups, a prerequisite for bulk second-order NLO activity. Burtman et al. (2000) demonstrated that three quinolinium-iodide derivatives—including 1,2-dimethylquinolinium iodide and 6-methylquinolinium iodide—exhibit measurable second-harmonic generation (SHG) responses when crystallized by the hanging-drop method [1]. The SHG intensity of the 1,2-dimethyl derivative was compared against a urea powder reference standard. Although 6-methoxy-1,2-dimethylquinolinium iodide was not among the three compounds explicitly characterized in that study, the structural homology (1,2-dimethylquinolinium core + 6-position substitution) places it within the same crystal-engineering design space. The methoxy group at the 6-position introduces an additional electron-donating moiety that can enhance the molecular hyperpolarizability (β) relative to the unsubstituted 1,2-dimethyl analog, while the iodide counterion provides a polarizable heavy-atom effect that contributes to the bulk χ⁽²⁾ response [1].

Nonlinear optics Second-harmonic generation Quinolinium iodide crystals Non-centrosymmetric packing

Optimal Use Cases for 6-Methoxy-1,2-dimethylquinolinium Iodide Based on Quantified Differentiation Evidence


Mass-Spectrometric Analytical Reference Standard for Quinolinium Impurity Profiling

The well-characterized O-demethylation-dominant fragmentation pathway of 6-methoxy-1,2-dimethylquinolinium iodide under thermal EI-MS conditions [1] makes it a suitable reference standard for developing GC-MS or direct-probe MS methods to identify and quantify quinolinium-related impurities in pharmaceutical or agrochemical synthetic workflows. Its distinct fragmentation fingerprint—differing from the N-ethyl (MEQ) and N-sulfopropyl (SPQ) analogs—enables reliable peak assignment in complex mixtures.

Custom Chloride-Sensing Probe Development Requiring Intermediate Sensitivity

For laboratories developing customized intracellular chloride assays, the N1,C2-dimethyl substitution pattern of this compound is predicted (based on class-level SAR ) to yield a Stern-Volmer chloride sensitivity intermediate between the commercially dominant SPQ (lowest sensitivity) and MEQ (moderate sensitivity) probes. This fills a sensitivity gap for applications where SPQ is insufficiently responsive and MEQ is too sensitive, such as chloride flux measurements in cell types with narrow physiological [Cl⁻] ranges.

Organic Nonlinear Optical Crystal Engineering: Methoxy Positional Scanning

The quinolinium-iodide scaffold, exemplified by the structurally related 1,2-dimethylquinolinium iodide, has demonstrated non-centrosymmetric crystal packing conducive to second-harmonic generation [2]. 6-Methoxy-1,2-dimethylquinolinium iodide provides a defined starting point for systematic studies of how the electron-donating 6-methoxy substituent modulates molecular hyperpolarizability (β) and bulk χ⁽²⁾, compared to unsubstituted, 7-methoxy, or 6-methyl variants.

Synthetic Intermediate for π-Conjugated Vinyl Quinolinium Cyanine Dyes

N-Alkylated quinolinium salts, including 1,2-dimethylquinolinium iodide, serve as key intermediates in Perkin condensations to yield π-conjugated vinyl quinolinium (styryl) dyes with tunable UV-Vis absorption [3]. The 6-methoxy-1,2-dimethyl variant introduces an additional electronic handle for bathochromic tuning of the resulting cyanine chromophore, offering synthetic chemists a differentiated building block relative to the non-methoxylated 1,2-dimethyl analog.

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